Lorcaserin

Description

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a this compound substance.

This compound (previously APD-356), a highly selective 5HT2C receptor agonist, is used for the treatment of obesity. It has been shown to reduce body weight and food intake in animal models of obesity, and it is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety. This compound is marketed as a salt form called Belviq, which is this compound hydrochloride. In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (this compound hydrochloride tablets, 10 mg) and Belviq XR (this compound hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market, and the company has submitted a request to voluntarily withdraw the drug. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with this compound may have a higher risk of cancer.

This compound is a Serotonin-2c Receptor Agonist. The mechanism of action of this compound is as a Serotonin 2c Receptor Agonist, and Cytochrome P450 2D6 Inhibitor.

This compound is a selective serotonin agonist that was used as a weight loss agent. This compound was in clinical use for eight years when it was withdrawn because of concerns regarding an excess in cancer risk after long term use. In prelicensure studies and while in clinical use, this compound was not found to be associated with serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Structure

3D Structure

Properties

IUPAC Name |

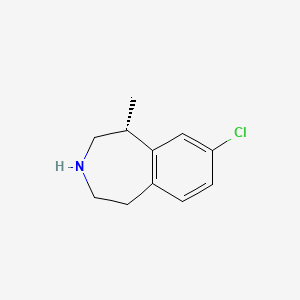

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZERNUQAFMOF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048659 | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

616202-92-7 | |

| Record name | Lorcaserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616202-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Lorcaserin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structure-activity relationships (SAR) of lorcaserin, a selective 5-HT₂C receptor agonist. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. It details synthetic methodologies, experimental protocols for biological evaluation, and an analysis of the structural features governing the compound's potency and selectivity.

Introduction

This compound, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a selective agonist of the serotonin (B10506) 5-HT₂C receptor.[1][2] Its activation of these receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is believed to be the mechanism behind its anorectic effects, leading to its development as a weight-management medication.[3] The selectivity of this compound for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes is a critical aspect of its pharmacological profile, as this is thought to minimize the hallucinogenic and valvulopathic side effects associated with less selective serotonergic agents.[4]

Synthesis of this compound

The synthesis of enantiomerically pure (R)-lorcaserin is crucial for its biological activity. Several synthetic routes have been developed, with a common strategy involving the construction of the benzazepine core and subsequent resolution or asymmetric synthesis to obtain the desired enantiomer.

Enantioselective Synthesis from (R)-2-(3-chlorophenyl)propan-1-amine

One of the prominent enantioselective routes commences with the commercially available chiral intermediate, (R)-2-(3-chlorophenyl)propan-1-amine.[5][6] This method involves a three-step sequence: acylation, reduction, and intramolecular Friedel-Crafts cyclization.

Experimental Protocol:

Step 1: Acylation of (R)-2-(3-chlorophenyl)propan-1-amine

-

To a solution of (R)-2-(3-chlorophenyl)propan-1-amine in a suitable aprotic solvent such as dichloromethane, add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

Step 2: Borane Reduction of the Amide

-

Dissolve the crude chloroacetamide from the previous step in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

-

Add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

-

After the addition is complete, reflux the reaction mixture until the reduction is complete (monitored by TLC).

-

Cool the reaction to room temperature and quench cautiously with methanol, followed by the addition of hydrochloric acid.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. Basify the aqueous layer and extract with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the N-(2-chloroethyl)amine derivative.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

To a suspension of a Lewis acid, such as aluminum chloride, in a high-boiling inert solvent like 1,2-dichlorobenzene, add the N-(2-chloroethyl)amine derivative.

-

Heat the reaction mixture to a temperature typically ranging from 120-140 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the aqueous layer, wash with an organic solvent, and then basify with a strong base (e.g., NaOH) to a pH > 11.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (R)-lorcaserin.

Step 4: Salt Formation

-

The crude (R)-lorcaserin freebase can be purified by chromatography and then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like isopropanol (B130326) or ethyl acetate (B1210297) to yield (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.[7]

Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (this compound), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of enantiopure antiobesity drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Lorcaserin: A Selective 5-HT₂C Agonist for Weight Management

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of lorcaserin, a selective serotonin (B10506) 2C (5-HT₂C) receptor agonist formerly approved for chronic weight management. The document details the scientific journey of this compound from its medicinal chemistry origins to its eventual withdrawal from the market, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: Targeting Serotonin Receptors for Obesity

The role of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in regulating appetite and food intake has long been a focus of obesity research.[1] Early serotonergic weight-loss drugs, such as fenfluramine (B1217885) and dexfenfluramine, were effective but were withdrawn from the market due to their association with cardiac valvulopathy and pulmonary hypertension.[2] These adverse effects were linked to their non-selective action, particularly their agonist activity at the 5-HT₂B receptor subtype.[2][3]

This led to the hypothesis that a selective agonist for the 5-HT₂C receptor, which is densely expressed in hypothalamic regions known to control appetite, could promote satiety and reduce food intake without the cardiovascular risks associated with 5-HT₂B activation.[2][4][5] this compound (formerly APD356), developed by Arena Pharmaceuticals, was designed as a potent and selective 5-HT₂C receptor agonist to test this hypothesis.[2][4][5] It was approved by the U.S. Food and Drug Administration (FDA) in 2012 as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management.[2][4][6][7][8]

Discovery, Medicinal Chemistry, and Synthesis

The development of this compound began with a drug discovery program focused on identifying a new molecular entity with high affinity and selectivity for the 5-HT₂C receptor.[5]

The synthesis and structure-activity relationship (SAR) of a novel series of 3-benzazepine compounds led to the identification of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, later named this compound.[9] In vitro pharmacological profiling demonstrated that this compound was a potent agonist at the human 5-HT₂C receptor with significantly lower affinity for the 5-HT₂A and 5-HT₂B receptors.[9] This selectivity was a key design feature intended to avoid the hallucinogenic effects associated with 5-HT₂A agonism and the cardiac valvulopathy linked to 5-HT₂B agonism.[6]

The selectivity of this compound is evident in its binding affinities and functional potencies across the 5-HT₂ receptor subtypes.

| Parameter | 5-HT₂C Receptor | 5-HT₂A Receptor | 5-HT₂B Receptor | Reference |

| Functional Potency (pEC₅₀) | 8.1 | 6.8 | <6.0 | [9] |

| Binding Affinity (Ki) | 15-fold higher than 5-HT₂A | 100-fold higher than 5-HT₂B | [2] | |

| Selectivity Fold | - | ~18x over 5-HT₂A | ~104x over 5-HT₂B | [10] |

Table 1: In Vitro Pharmacological Profile of this compound.

Several synthetic routes for this compound have been developed. A common and scalable six-step process starts from 2-(4-chlorophenyl)ethanamine, achieving a high overall yield and excellent enantioselectivity.[11] Another approach involves the acylation of enantiomerically pure (R)-2-(3-chlorophenyl)propan-1-amine, followed by reduction and cyclization.[12]

A reported enantioselective synthesis of this compound begins with 3-chlorostyrene (B1584043) oxide.[13][14] The key steps are:

-

Hydrolytic Kinetic Resolution: The racemic 3-chlorostyrene oxide is subjected to hydrolytic kinetic resolution to obtain the desired (R)-enantiomer with high enantiomeric excess.[13][14]

-

Ring Opening: The epoxide ring of (R)-3-chlorostyrene oxide is opened with a suitable amine nucleophile.

-

Nosyl Protection: The resulting amino alcohol is protected with a 2-nitrobenzenesulfonyl (nosyl) group.

-

Cyclization: The nosyl-protected intermediate undergoes intramolecular Friedel-Crafts reaction to form the benzazepine ring system.

-

Reduction: The nosyl group is reduced.

-

Deprotection and Salt Formation: The protecting group is cleaved, and the final product is converted to its hydrochloride salt, this compound HCl.[14]

Mechanism of Action

This compound is believed to reduce food consumption and promote satiety by selectively activating 5-HT₂C receptors on anorexigenic pro-opiomelanocortin (POMC) neurons located in the arcuate nucleus of the hypothalamus.[2][7][15]

Activation of these Gq-coupled receptors is thought to trigger a signaling cascade that results in the depolarization of POMC neurons. This leads to the processing of the POMC pro-peptide and the release of α-melanocyte-stimulating hormone (α-MSH).[2] α-MSH then acts on downstream melanocortin 4 receptors (MC4Rs), primarily in the paraventricular nucleus of the hypothalamus, to suppress appetite and increase feelings of fullness.[2][15] Studies have shown that a functional melanocortin system is required for this compound to exert its effects on energy balance.[16] Additionally, this compound has been found to activate brainstem GLP-1 neurons, which also contributes to its appetite-suppressing effects.[17][18]

Preclinical Development

Preclinical studies in animal models were crucial for characterizing the pharmacological effects of this compound and validating its potential as a weight-loss agent.

In rodent models of diet-induced obesity (DIO), this compound demonstrated a dose-dependent reduction in food intake and body weight.[1][19] These effects were attributed to an enhancement of satiety, as evidenced by a reduction in the number of meals and meal size.[20] Studies showed that this compound's anorectic effects were mediated by the 5-HT₂C receptor, as mice lacking this receptor did not exhibit the same reduction in food intake.[1]

| Animal Model | Dose | Effect on Body Weight | Effect on Food Intake | Reference |

| Diet-Induced Obese Sprague-Dawley Rats | 1-2 mg/kg SC b.i.d. (28 days) | Significant reduction in % body weight gain | Reduced | [19] |

| Non-deprived rats | 0.3-1.0 mg/kg | Advanced the behavioral satiety sequence | Reduced | [20] |

| Rodents (general) | Dose-dependent | Dose-dependent decrease | Dose-dependent decrease | [1] |

Table 2: Summary of Key Preclinical Efficacy Data for this compound.

A representative protocol to evaluate the efficacy of a compound like this compound in a DIO model would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are used.[19]

-

Induction of Obesity: Following weaning, rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce an obese phenotype, characterized by significantly greater body weight compared to control rats on a standard chow diet.

-

Treatment Groups: DIO rats are randomized into vehicle control and this compound treatment groups (e.g., 1 and 2 mg/kg, administered subcutaneously twice daily).[19]

-

Drug Administration: The compound is administered for a defined period, such as 28 days.[19]

-

Endpoint Measurement:

-

Primary Endpoints: Body weight and food intake are measured daily.

-

Secondary Endpoints: Body composition (fat mass, lean mass) is assessed using techniques like DEXA at the beginning and end of the study. Cardiometabolic parameters (e.g., blood glucose, insulin, lipids) are also measured.

-

-

Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and other parameters between the treatment and vehicle groups over the study period.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed.[2][21] It is extensively metabolized in the liver via multiple enzymatic pathways into two major, but pharmacologically inactive, metabolites: this compound sulfamate (B1201201) (the major circulating metabolite) and N-carbamoyl glucuronide this compound (the major urinary metabolite).[22]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 2 hours | [21] |

| Elimination Half-life (t₁/₂) | ~11 hours | [2][21] |

| Plasma Protein Binding | ~70% | [4][21] |

| Metabolism | Extensive hepatic metabolism | [4] |

| Primary Route of Excretion | Renal (Urine, ~92%) | [2][4] |

Table 3: Key Pharmacokinetic Parameters of this compound in Humans.

Clinical Development

The efficacy and safety of this compound for chronic weight management were established in a robust Phase III clinical trial program involving thousands of overweight and obese patients, with and without type 2 diabetes. The three pivotal trials were BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management), BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management), and BLOOM-DM (for patients with type 2 diabetes).[23]

Across the Phase III trials, this compound (10 mg twice daily), when used as an adjunct to diet and exercise counseling, resulted in a statistically significant and clinically meaningful weight loss compared to placebo after one year of treatment.[24][25]

| Trial | Parameter (at 1 Year) | This compound 10 mg BID | Placebo | P-value | Reference |

| BLOOM | % of Patients with ≥5% Weight Loss | 47.5% | 20.3% | <0.001 | [26] |

| Mean Weight Loss | 5.8 kg | 2.2 kg | <0.001 | [26] | |

| BLOSSOM | % of Patients with ≥5% Weight Loss | 47.2% | 25.0% | <0.001 | [24][25] |

| % of Patients with ≥10% Weight Loss | 22.6% | 9.7% | <0.001 | [24][25] | |

| Mean Weight Loss | 5.8% | 2.8% | <0.001 | [24][25] | |

| BLOOM-DM | % of Patients with ≥5% Weight Loss | 37.5% | 16.1% | <0.001 | [2] |

Table 4: Summary of Key Efficacy Outcomes from Phase III Clinical Trials of this compound.

In the Phase III trials, this compound was generally well-tolerated. The most common adverse events were headache, dizziness, fatigue, nausea, and dry mouth.[23][24][26][27] In patients with diabetes, hypoglycemia was also a common side effect.[23] Importantly, pooled analysis of echocardiographic data from these trials did not show a significant increase in the incidence of FDA-defined cardiac valvulopathy compared to placebo, addressing the primary safety concern associated with previous serotonergic agents.[3][23]

| Adverse Event | Frequency in this compound Group | Notes | Reference(s) |

| Headache | Most common | Reported in BLOOM, BLOSSOM, BLOOM-DM | [23][24][26] |

| Dizziness | Common | - | [23][24][27] |

| Nausea | Common | - | [23][24][26][27] |

| Fatigue | Common | In patients with and without diabetes | [3][23] |

| Dry Mouth | Common | In patients without diabetes | [3][23] |

| Constipation | Common | In patients without diabetes | [3][23] |

| Hypoglycemia | Common | In patients with type 2 diabetes | [3][23] |

| Cardiac Valvulopathy | Not significantly increased | Incidence similar to placebo in Phase III trials | [3][23][24][26] |

Table 5: Common Adverse Events Associated with this compound in Phase III Trials.

-

Study Design: A randomized, double-blind, placebo-controlled trial conducted at multiple centers.[26]

-

Patient Population: 3,182 obese (BMI ≥30) or overweight (BMI 27-29.9 with a comorbidity) adults.[26]

-

Intervention:

-

Patients were randomized (1:1) to receive either this compound 10 mg twice daily or a matching placebo for 52 weeks.

-

All participants received diet and exercise counseling throughout the study.[26]

-

-

Primary Endpoints (at 1 Year):

-

The proportion of patients achieving at least a 5% reduction in body weight from baseline.

-

The mean change in body weight from baseline.[26]

-

-

Key Secondary Endpoints: The proportion of patients achieving at least a 10% weight loss, changes in cardiovascular risk factors, and safety assessments.

-

Safety Monitoring: Serial echocardiograms were performed to monitor for the development of cardiac valvulopathy.[26]

Regulatory History and Market Withdrawal

This compound was approved by the FDA in 2012.[4] As a condition of its approval, the FDA required the manufacturer to conduct a long-term, randomized, placebo-controlled clinical trial to evaluate the risk of cardiovascular problems.[28][29] This post-marketing study, known as CAMELLIA-TIMI 61, involved 12,000 patients over a 5-year period.[28]

While the trial confirmed that this compound did not increase the risk of major adverse cardiovascular events, a secondary analysis of the data revealed an unexpected safety signal: an increased incidence of cancer in the this compound group compared to the placebo group.[28][30]

| Outcome | This compound Group (n=6,000) | Placebo Group (n=6,000) | Reference |

| Patients Diagnosed with Cancer | 462 | 423 | [28][30] |

| Incidence Rate | 7.7% | 7.1% | [28][30] |

Table 6: Cancer Incidence in the CAMELLIA-TIMI 61 Post-Marketing Safety Trial.

A range of cancer types were reported, with pancreatic, colorectal, and lung cancers occurring more frequently in the this compound group.[8][28][29] Based on these findings, the FDA concluded that the risks of this compound outweighed its benefits.[28] In February 2020, the FDA requested that the manufacturer voluntarily withdraw this compound from the U.S. market, and the company complied.[8][28][29][30][31]

Conclusion

The story of this compound represents a significant chapter in the development of anti-obesity pharmacotherapies. It was the product of a rational drug design approach aimed at selectively targeting the 5-HT₂C receptor to achieve weight loss while avoiding the serious cardiovascular side effects of its non-selective predecessors. Preclinical and clinical studies successfully demonstrated its efficacy in promoting satiety and reducing body weight with a generally favorable short-term safety profile.

However, the unforeseen finding of an increased cancer risk in a large, long-term post-marketing trial ultimately led to its withdrawal. The development and subsequent removal of this compound from the market underscore the complexities and challenges of anti-obesity drug development, highlighting the critical importance of long-term safety data for medications intended for chronic use. The extensive body of research generated throughout its lifecycle continues to provide valuable knowledge for scientists and researchers working on novel therapeutics for obesity and metabolic diseases.

References

- 1. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of new-generation anti-obesity medications: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. FDA requests withdrawal of weight-loss drug due to cancer risk [healio.com]

- 9. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (this compound), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of enantiopure antiobesity drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new enantioselective synthesis of antiobesity drug this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A new enantioselective synthesis of antiobesity drug this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound improves glycemic control via a melanocortin neurocircuit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining Predictors of Weight Loss Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of this compound, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Safety and tolerability review of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. fda.gov [fda.gov]

- 29. FDA Requests Withdrawal of Weight-Loss Drug Belviq | Summit Health [summithealth.com]

- 30. pro.aace.com [pro.aace.com]

- 31. fda.gov [fda.gov]

Lorcaserin's Serotonin Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lorcaserin's binding affinity and functional activity for various serotonin (B10506) receptor subtypes. The document is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Data Summary

This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor. This selectivity is crucial to its therapeutic effect as an appetite suppressant, as activation of other serotonin receptor subtypes, such as 5-HT2B, has been associated with adverse cardiovascular effects.[1][2] The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for various human serotonin receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT2C | 15 ± 1 | [3] |

| 5-HT2A | >1000 | [4] |

| 5-HT2B | ~1500 | [4] |

| 5-HT1A | >10000 | [4] |

| 5-HT1B | No significant affinity | [4] |

| 5-HT3 | No significant affinity | [3] |

| 5-HT6 | No significant affinity | [3] |

| 5-HT7 | No significant affinity | [3] |

Lower Ki values indicate higher binding affinity.

Table 2: this compound Functional Activity (EC50) for Human Serotonin Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Assay Type | Reference(s) |

| 5-HT2C | 38 | Inositol (B14025) Phosphate Accumulation | [4] |

| 5-HT2A | 690 | Inositol Phosphate Accumulation | [4] |

| 5-HT2B | 4000 | Inositol Phosphate Accumulation | [4] |

EC50 represents the concentration of a drug that gives half-maximal response.

As the data indicates, this compound demonstrates significantly higher affinity and functional potency at the 5-HT2C receptor compared to other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[2][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay for 5-HT2C Receptor

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Mesulergine (a 5-HT2C receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI).

-

Cell harvester and vacuum filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell pellets containing the 5-HT2C receptor on ice.

-

Homogenize the cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg of protein per well).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of this compound.

-

Add the following to each well in the specified order:

-

150 µL of diluted cell membrane suspension.

-

50 µL of assay buffer (for Total Binding wells), 50 µL of NSB control (e.g., 10 µM Mianserin), or 50 µL of this compound at various concentrations (typically spanning from 0.1 nM to 10 µM).

-

50 µL of [³H]mesulergine solution at a final concentration near its dissociation constant (Kd).

-

-

-

Incubation:

-

Gently agitate the plate to ensure thorough mixing.

-

Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter mat for at least 30 minutes at 50°C.

-

Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream second messenger produced upon activation of Gq-coupled receptors like 5-HT2C.

Materials:

-

Cells: Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

-

Labeling Medium: Inositol-free DMEM.

-

[³H]myo-inositol.

-

Stimulation Buffer: HBSS or similar buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

-

Test Compound: this compound.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation cocktail.

-

Multi-well plates.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Seed cells expressing the 5-HT2C receptor into multi-well plates.

-

After the cells have attached, replace the culture medium with inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL).

-

Incubate for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositide pools.[5]

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and IP Isolation:

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).

-

Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates.

-

Apply the cell lysates to the anion-exchange chromatography columns.

-

Wash the columns to remove free [³H]myo-inositol.

-

Elute the total [³H]-labeled inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification and Data Analysis:

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the amount of [³H]-IPs by scintillation counting.

-

Plot the amount of [³H]-IPs accumulated against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) values.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound's action.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by this compound primarily initiates the Gq/11 signaling cascade.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

This compound's Mechanism of Action in Appetite Suppression

This compound's anorectic effect is primarily mediated through its action on pro-opiomelanocortin (POMC) neurons in the hypothalamus.

Caption: this compound's signaling cascade for appetite suppression.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the logical flow of the radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology and Toxicology of Lorcaserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lorcaserin (formerly APD-365, marketed as Belviq®) is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist developed for chronic weight management.[1][2] It was designed to promote satiety and reduce food intake by selectively activating 5-HT2C receptors in the hypothalamus.[3][4] This high selectivity for the 5-HT2C receptor subtype was a key design feature intended to avoid the adverse cardiovascular effects, such as valvular heart disease and pulmonary hypertension, associated with older, non-selective serotonergic weight-loss agents like fenfluramine, which activated 5-HT2B receptors.[3][5]

Despite demonstrating efficacy in preclinical and clinical studies, this compound was voluntarily withdrawn from the market in 2020 at the request of the U.S. Food and Drug Administration (FDA) due to findings from a post-marketing clinical trial that suggested an increased risk of cancer.[2][6][7] This technical guide provides an in-depth summary of the preclinical pharmacology, pharmacokinetics, and toxicology data that characterized this compound during its development.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its anorectic effect by acting as a potent and selective agonist at the 5-HT2C receptor. These receptors are densely expressed on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus of the hypothalamus, a critical brain region for regulating energy balance.[3][8] Activation of these G-protein coupled receptors stimulates the POMC neurons to release alpha-melanocyte-stimulating hormone (α-MSH).[2][3] α-MSH then acts on downstream melanocortin-4 receptors (MC4R) in the paraventricular nucleus, leading to a suppression of appetite and an increase in satiety.[2][3]

In Vitro Receptor Binding and Functional Activity

This compound's defining pharmacological characteristic is its selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. This selectivity is crucial for its safety profile, as 5-HT2A agonism is associated with hallucinogenic effects, and 5-HT2B agonism is linked to cardiac valvulopathy.[3][4]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor | Species | Assay Type | Value (nM) | Selectivity Ratio (vs. 5-HT2C) | Citation(s) |

|---|---|---|---|---|---|

| 5-HT2C | Human | Binding Affinity (Ki) | 15 ± 1 | - | [9][10][11] |

| Rat | Binding Affinity (Ki) | 29 ± 7 | - | [9][10][11] | |

| Human | Functional Activity (EC50) | 9 ± 0.5 | - | [1] | |

| 5-HT2A | Human | Binding Affinity (Ki) | ~112 | ~7.5x | [1][12] |

| Human | Functional Activity (EC50) | 168 ± 11 | ~18x | [1][9] | |

| 5-HT2B | Human | Binding Affinity (Ki) | ~174 | ~11.6x | [1] |

| Human | Functional Activity (EC50) | 943 ± 90 | ~104x | [1][9] |

| 5-HT1A | Human | Binding Affinity (Ki) | ~700 | ~47x |[12] |

Note: Selectivity ratios can vary based on the specific assay used. Some sources report up to 100-fold greater affinity for 5-HT2C over 5-HT2B.[3][4]

-

Receptor Binding Assays: Binding affinities (Ki) were typically determined using radioligand displacement assays. Membranes from cells (e.g., HEK-293) recombinantly expressing the human or rat serotonin receptor subtypes were incubated with a specific radioligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and converted to a Ki value.[9][10]

-

Functional Activity Assays: Functional potency (EC50) was assessed by measuring the accumulation of inositol (B14025) phosphate (B84403) in HEK-293 cells expressing the recombinant human 5-HT2 receptor subtypes. This assay measures the activation of the Gq/11 signaling pathway, which is coupled to these receptors. This compound was found to be a full agonist at human 5-HT2C receptors in this assay.[1][9][10]

In Vivo Efficacy in Animal Models

The efficacy of this compound in reducing food intake and body weight was demonstrated in rodent models of obesity, particularly in diet-induced obese (DIO) rats.

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Rats

| Study Duration | Species | Dose (Route) | Key Findings | Citation(s) |

|---|---|---|---|---|

| Acute | Sprague-Dawley Rats | 3, 6, 12, 24 mg/kg (Oral) | Significant, dose-dependent reduction in cumulative food intake at 2, 4, 6, and 22 hours post-dose. | [1][9] |

| 28 Days | Sprague-Dawley Rats | 4.5, 9, 18 mg/kg (Oral, b.i.d.) | Dose-dependent reductions in food intake and body weight gain. Weight loss was due to reduced fat mass, not lean mass. Effects reversed upon discontinuation. | [1][9] |

| 28 Days | Sprague-Dawley Rats | 1-2 mg/kg (SC, b.i.d.) | Significant reduction in percentage body weight gain, primarily due to selective reduction in fat mass as measured by QMR. |[13][14] |

The anorectic effect of this compound was shown to be mediated by the 5-HT2C receptor, as pretreatment with a selective 5-HT2C antagonist (SB242,084) reversed the reduction in food intake, whereas a 5-HT2A antagonist (MDL 100,907) did not.[9][10]

The general workflow for assessing the in vivo efficacy of this compound in DIO models involved several key stages.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several species to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. It was found to be rapidly absorbed and demonstrated favorable properties for twice-daily dosing in humans.[15] Notably, studies in rats showed that this compound concentrations in the brain exceeded those in plasma, which is consistent with its centrally-mediated mechanism of action.[15][16]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey | Citation(s) |

|---|---|---|---|---|

| Route | Oral | Oral | Oral | [15][16] |

| Tmax (h) | ~1.5-2 | N/A | N/A | [3] |

| T1/2 (h) | ~11 | N/A | N/A | [3] |

| Bioavailability (F%) | 94% | N/A | 49% | [15] |

| Protein Binding | 70% | 70% | 70% |[3][16] |

Note: Comprehensive comparative data across all species is limited in the public domain. Tmax and T1/2 values are from human data but reflect the general profile seen in preclinical species.[3]

Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety profile of this compound.

Safety Pharmacology

-

Central Nervous System (CNS): As a CNS-active drug, this compound induced a dose-dependent reduction in locomotor activity and increased periods of inactivity in rats.[16]

-

Cardiovascular: In cardiovascular safety studies, single oral doses of this compound up to 100 mg/kg had no effect on mean arterial pressure, heart rate, or ECG parameters in monkeys.[16] Extensive histopathological analysis after chronic dosing (up to 1 year in monkeys and 2 years in rodents) showed no adverse effects on heart valves, other cardiac tissues, or pulmonary vasculature, a finding consistent with its low affinity for the 5-HT2B receptor.[15]

Genotoxicity

This compound was evaluated in a standard battery of genotoxicity assays and was found to be non-mutagenic and non-genotoxic.[16]

Table 4: Summary of Genotoxicity Studies for this compound

| Assay | Test System | Result | Citation(s) |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli (Ames Test) | Negative | [17][18] |

| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Negative | [17][18] |

| In Vivo Micronucleus Assay | Rat bone marrow | Negative |[17][18] |

Carcinogenicity

Two-year carcinogenicity studies were conducted in mice and rats. While no treatment-related tumors were observed in mice, several tumor types were identified in rats, which became a significant issue for the drug's regulatory assessment and post-marketing surveillance.[16][17]

Table 5: Summary of 2-Year Carcinogenicity Studies of this compound

| Species | Doses (mg/kg/day) | Key Tumor Findings | Citation(s) |

|---|---|---|---|

| CD-1 Mouse | 5, 25, 50 | No treatment-related increases in tumor incidence. | [17][18] |

| Sprague-Dawley Rat | 10, 30, 100 | Females: Increased incidence of mammary fibroadenoma at all doses. Increased mammary adenocarcinoma at 100 mg/kg. Males: Increased incidence of brain astrocytoma at 30 and 100 mg/kg. Other tumors (liver, thyroid, skin) were also noted at higher exposures. |[16][17][19] |

The mammary tumors in female rats were a point of concern, particularly the fibroadenomas, for which there was no safety margin compared to clinical exposure.[16] The increases in these tumors were hypothesized to be potentially related to this compound-induced changes in prolactin homeostasis in rats, a mechanism whose relevance to humans was debated.[17] The brain astrocytomas in male rats were observed at brain exposure levels estimated to be over 300 times higher than the likely exposure in the human brain at the clinical dose.[16] Subsequent research into the mechanism of mammary carcinogenesis suggested that this compound promotes the outgrowth of spontaneously occurring mutant cell clones.[6][19]

Conclusion

The preclinical data for this compound characterized it as a potent, highly selective 5-HT2C receptor agonist with a clear mechanism of action for weight reduction. It demonstrated efficacy in rodent models of obesity by reducing food intake and fat mass. Its pharmacokinetic profile was favorable, and it did not show the cardiovascular liabilities associated with previous non-selective serotonergic agents. However, the comprehensive toxicology program also identified a significant risk signal: this compound was a non-genotoxic carcinogen in rats, inducing multiple tumor types, most notably mammary tumors for which a clear safety margin could not be established. This preclinical finding foreshadowed the eventual safety concerns regarding cancer risk in humans that led to its market withdrawal, underscoring the critical role of long-term animal carcinogenicity studies in drug development.

References

- 1. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucm.es [ucm.es]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. CarcSeq detection of this compound-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]

Lorcaserin Pharmacokinetics in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, in commonly used rodent models. The information presented herein is intended to support preclinical research and drug development efforts by summarizing key pharmacokinetic parameters, detailing experimental methodologies, and illustrating the underlying signaling pathway.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in multiple rodent species, primarily rats and mice. The following tables summarize the key quantitative data from various studies, providing a comparative view of the drug's absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Strain | Dose | Route | Notes | Reference |

| Tmax (Time to Maximum Concentration) | 15 minutes | Male Sprague-Dawley | 10 mg/kg | Oral | Rapid absorption noted. | [1] |

| ~0.5 hours | Rat | Not Specified | Oral | Gastrointestinal absorption. | [2] | |

| Cmax (Maximum Concentration) | 0.76 µg/mL | Male Sprague-Dawley | 10 mg/kg | Oral | [1] | |

| 13-160 ng/mL (Cmin-Cmax range) | Male Sprague-Dawley (DIO model) | 1 mg/kg b.i.d. | SC | 7-day treatment period. | [3][4] | |

| 34-264 ng/mL (Cmin-Cmax range) | Male Sprague-Dawley (DIO model) | 2 mg/kg b.i.d. | SC | 7-day treatment period. | [3][4] | |

| t½ (Half-life) | 4.9 hours | Male Sprague-Dawley | 10 mg/kg | Oral | Moderate clearance rate. | [1] |

| ~4-6 hours | Rat | Not Specified | Oral | Elimination half-life from both blood and brain. | [2] | |

| Bioavailability (F) | 93% | Male Sprague-Dawley | 2 to 30 mg/kg | Oral | Highly bioavailable. | [5] |

| Protein Binding | ~70% | Rat | Not Specified | In vitro | [5] | |

| Distribution | 13 to 35-fold higher in brain than plasma | Rat | Not Specified | Oral | Suggests active transport into the brain. | [5] |

| Excretion | Primarily renal | Rat | Not Specified | Not Specified | Major metabolite in urine is N-carbamoyl glucuronide this compound. | [6] |

DIO: Diet-Induced Obesity; SC: Subcutaneous; b.i.d.: twice a day.

Table 2: Pharmacokinetic and Dosing Information of this compound in Mice

While detailed pharmacokinetic tables for mice are less commonly published, several studies have established effective dosing regimens and observed resulting physiological effects.

| Parameter | Value | Species/Strain | Dose | Route | Notes | Reference |

| Effective Dose (Food Intake Reduction) | 7.5 and 10 mg/kg | Wild type mice | Single dose | i.p. | Significantly reduced chow intake at 1, 3, and 6 hours. | [7] |

| Dosing for Anticonvulsant Studies | 1, 3, 5.6, or 10 mg/kg | Fmr1 knockout mice | Single dose | Not Specified | Used to evaluate effects on audiogenic seizures. | [8] |

| Protein Binding | ~67% | Mouse | Not Specified | In vitro | [5] | |

| Distribution | 26-fold higher in brain than plasma | Mouse | Not Specified | Not Specified | Preferential distribution to the brain. | [5] |

i.p.: Intraperitoneal.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed in the pharmacokinetic evaluation of this compound in rodent models.

Oral Administration and Blood Collection for Pharmacokinetic Analysis in Rats

This protocol outlines the procedure for single-dose oral administration and subsequent blood sampling to determine the pharmacokinetic profile of a compound.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation

-

Oral gavage needles

-

Anesthetic (e.g., isoflurane)

-

Catheters (for serial sampling) or decapitation equipment (for terminal sampling)

-

Blood collection tubes (e.g., containing EDTA or heparin)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation: Fast rats overnight (approximately 12 hours) with free access to water before dosing.

-

Dosing: Administer a single oral dose of the this compound formulation using a gavage needle. The volume is typically 5-10 mL/kg.

-

Blood Sampling (Serial): For serial blood sampling, rats are typically cannulated (e.g., in the jugular vein) prior to the study. At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect approximately 0.2-0.3 mL of blood via the cannula into appropriate collection tubes.

-

Blood Sampling (Terminal): For terminal sampling, groups of animals are euthanized at each time point. Blood is collected via cardiac puncture or from the trunk after decapitation.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Analysis: Analyze the plasma concentrations of this compound and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Brain Tissue Harvesting and Analysis in Rodents

This protocol describes the collection of brain tissue to assess the distribution of this compound in the central nervous system.

Materials:

-

Rodents (rats or mice)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Surgical scissors and forceps

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen or dry ice

-

Homogenizer

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Euthanasia: At selected time points after this compound administration, euthanize the animal with an overdose of anesthetic.

-

Perfusion (Optional but Recommended): To remove blood from the brain tissue, perform a transcardial perfusion with ice-cold PBS until the liver is clear.

-

Brain Extraction: Immediately following euthanasia or perfusion, decapitate the animal and carefully dissect the brain from the skull.

-

Dissection of Brain Regions (Optional): If specific brain regions (e.g., hypothalamus, cortex) are of interest, dissect them on an ice-cold surface.

-

Snap Freezing: Immediately snap-freeze the whole brain or dissected regions in liquid nitrogen or on dry ice to prevent degradation of the compound.

-

Storage: Store the frozen tissue at -80°C until analysis.

-

Tissue Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer.

-

Analysis: Determine the concentration of this compound in the brain homogenate using a validated analytical method like LC-MS/MS.[9]

In Vitro Metabolism using Rat Liver Microsomes

This protocol is used to assess the metabolic stability of this compound in the liver.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

This compound solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Incubator or water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, rat liver microsomes, and the this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) to the aliquot. This also precipitates the proteins.

-

Protein Precipitation: Centrifuge the samples (e.g., at 10,000 x g for 5 minutes) to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS. The rate of disappearance of the parent compound is used to determine the in vitro half-life and intrinsic clearance.

Urine and Feces Collection in Metabolic Cages

This protocol is for the collection of excreta to study the elimination pathways of this compound.

Materials:

-

Metabolic cages designed for rats or mice

-

Collection tubes for urine and feces

-

Refrigerated collection system (optional, to minimize degradation)

-

Food and water dispensers

Procedure:

-

Acclimatization: Acclimate the animals to the metabolic cages for a few days before the start of the study to minimize stress-related effects on excretion.

-

Dosing: Administer this compound to the animals as required by the study design.

-

Collection: Place the animals in the metabolic cages. The cages are designed to separate urine and feces into individual collection tubes.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 72 hours). If a refrigerated collection system is used, it will help to preserve the integrity of the samples.

-

Sample Processing and Storage: Measure the volume of urine and the weight of the feces. Homogenize the feces. Store all samples at -80°C until analysis.

-

Analysis: Analyze the urine and fecal homogenates for this compound and its metabolites using LC-MS/MS to determine the extent and routes of excretion.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: this compound's signaling pathway in POMC neurons.

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

References

- 1. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. research.unsw.edu.au [research.unsw.edu.au]

- 4. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Barbadin Potentiates Long-Term Effects of this compound on POMC Neurons and Weight Loss | Journal of Neuroscience [jneurosci.org]

- 7. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]

- 8. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lorcaserin's Functional Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. The document details its binding affinity, functional potency, and the primary signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the described processes.

Introduction to this compound

This compound is a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The activation of 5-HT2C receptors in the hypothalamus is understood to play a crucial role in the regulation of appetite and satiety.[2] By selectively targeting this receptor, this compound was developed to promote weight loss.[2] Its in vitro characterization is critical to understanding its therapeutic potential and safety profile, particularly its selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, to minimize the risk of adverse effects.[3]

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been extensively studied to determine its binding affinity (Ki) and functional potency (EC50) at various serotonin receptor subtypes. This data is crucial for understanding its selectivity and mechanism of action.

Table 1: this compound Binding Affinity (Ki) at Human 5-HT Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| 5-HT2C | 15 ± 1 | [³H]mesulergine | HEK293 | [1] |

| 5-HT2A | 112 ± 7 | [³H]ketanserin | Not Specified | [4] |

| 5-HT2B | Not Specified | Not Specified | Not Specified |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: this compound Functional Potency (EC50) and Efficacy at Human 5-HT Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |

| 5-HT2C | Inositol (B14025) Phosphate Accumulation | 9 ± 0.5 | 100 | Not Specified | [4] |

| 5-HT2A | Inositol Phosphate Accumulation | 168 ± 11 | Not Specified | Not Specified | [2] |

| 5-HT2B | Inositol Phosphate Accumulation | 943 ± 90 | Not Specified | Not Specified | [2] |

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Signaling Pathways

The primary mechanism of action of this compound involves the activation of the 5-HT2C receptor, which is coupled to the Gq/11 family of G proteins. This initiates a downstream signaling cascade resulting in the production of inositol phosphates.

While the Gq/11 pathway is the primary route, studies have also investigated the potential for biased agonism, where a ligand might preferentially activate certain signaling pathways over others (e.g., β-arrestin recruitment). However, for this compound, in vitro tests examining PLC, PLA2, and ERK signaling pathways did not identify significant evidence of biased signaling.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections provide step-by-step protocols for the key assays used to characterize this compound's functional activity.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2C receptor (e.g., HEK293 cells).[1]

-

Radioligand: [³H]mesulergine.[1]

-

Unlabeled competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer, the cell membrane preparation, [³H]mesulergine at a concentration close to its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

myo-[³H]inositol.

-

Stimulation Buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Lysis Buffer (e.g., perchloric acid).

-

Dowex anion-exchange resin.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate cells in multi-well plates and label them overnight with myo-[³H]inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

IP Isolation: Neutralize the cell lysates and apply them to columns containing Dowex anion-exchange resin to separate the inositol phosphates from other cellular components.

-

Elution: Elute the total inositol phosphates from the resin.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Experimental Workflow

The in vitro characterization of a compound like this compound follows a logical progression from initial binding studies to functional and selectivity assays.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and selective agonist activity at the 5-HT2C receptor. The primary mechanism of action is through the Gq/11 signaling pathway, leading to the accumulation of inositol phosphates. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of pharmacology and drug development to conduct similar studies and to better understand the foundational data that supports the clinical investigation of such compounds. The structured presentation of quantitative data and visual representation of complex biological processes aim to facilitate a comprehensive understanding of this compound's in vitro functional activity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists this compound and CP-809101 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Lorcaserin on Appetitive Behavior in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Lorcaserin (brand name Belviq) was voluntarily withdrawn from the U.S. market in 2020 at the request of the Food and Drug Administration (FDA) due to an observed increased risk of cancer in post-marketing studies. This guide is intended for research and drug development informational purposes only.

Executive Summary

This compound, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, has been extensively studied in preclinical animal models for its effects on appetitive behavior and body weight regulation. These studies have been instrumental in elucidating its mechanism of action and characterizing its pharmacological profile. This technical guide provides a comprehensive overview of the key findings from these animal studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological signaling pathways. The data consistently demonstrate that this compound reduces food intake and body weight in a dose-dependent manner across various rodent and non-human primate models. The primary mechanism involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to enhanced satiety. Furthermore, research has explored its impact on specific feeding-related behaviors, including binge eating and food-motivated operant responding.

Core Mechanism of Action: 5-HT2C Receptor-Mediated POMC Activation

This compound's primary effect on appetite is mediated through its selective agonist activity at the 5-HT2C receptors, which are densely expressed in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus.[1][2] The activation of these receptors on anorexigenic pro-opiomelanocortin (POMC) neurons triggers a signaling cascade that results in the release of alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Subsequently, α-MSH acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus, leading to a suppression of appetite and a feeling of satiety.[1][2] More recent evidence also points to the involvement of glucagon-like peptide-1 (GLP-1) producing neurons in the nucleus of the solitary tract (NTS) in the brainstem, suggesting a more complex and distributed neural network underlying this compound's effects.[2]